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Compound of Interest

Compound Name: Diethylglycine

Cat. No.: B167607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of N,N-

Diethylglycine, a dialkylated amino acid derivative. The following sections detail its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with

comprehensive experimental protocols for data acquisition. Furthermore, this guide illustrates

key logical and experimental workflows relevant to the study of this compound.

Spectroscopic Data
The following tables summarize the key spectroscopic data for N,N-Diethylglycine. The NMR

and IR data presented are for the sodium salt of N,N-Diethylglycine, which is expected to

have very similar spectral characteristics to the neutral form, particularly for the ethyl and

glycine backbone moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
of N,N-Diethylglycine Sodium Salt
¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.98 q 4H N-CH₂ (Ethyl)

3.15 s 2H N-CH₂ (Glycine)

1.05 t 6H CH₃ (Ethyl)

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

178.0 C=O (Carboxylate)

58.0 N-CH₂ (Glycine)

47.5 N-CH₂ (Ethyl)

12.0 CH₃ (Ethyl)

Note: NMR data is referenced from SpectraBase for N,N-diethylglycine, sodium salt.[1][2]

Infrared (IR) Spectroscopy Data of N,N-Diethylglycine
Sodium Salt

Wavenumber (cm⁻¹) Intensity Assignment

2970 Strong C-H Stretch (Aliphatic)

1610 Strong C=O Stretch (Carboxylate)

1460 Medium C-H Bend (CH₂)

1380 Medium C-H Bend (CH₃)

1320 Medium C-N Stretch

Note: IR data is referenced from SpectraBase for N,N-diethylglycine, sodium salt.[1]

Mass Spectrometry (MS) Data of N,N-Diethylglycine
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m/z Relative Intensity (%) Assignment

131.09 100 [M]⁺ (Molecular Ion)

116.07 85 [M-CH₃]⁺

86.08 70 [M-COOH]⁺

58.06 95 [CH₂N(CH₂CH₃)]⁺

Note: Mass spectrometry data is predicted based on the structure of N,N-Diethylglycine and

common fragmentation patterns for amino acids.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of N,N-Diethylglycine
A common method for the synthesis of N-substituted glycine derivatives involves the reaction of

an alkyl amine with a haloacetic acid.[3]

Reaction Setup: Chloroacetic acid (1.0 equivalent) is dissolved in cold water.

Addition of Amine: Diethylamine (2.2 equivalents) is added dropwise to the chloroacetic acid

solution in an ice bath with constant stirring.

Reaction: The mixture is stirred for 24 hours at room temperature.

Workup: The water is removed under reduced pressure using a rotary evaporator until a

white precipitate is formed.

Purification: The resulting crude product is washed with acetone. The final product is

obtained by acidifying with HCl to a pH of 2, followed by slow evaporation and

recrystallization from 1M HCl.[3]

NMR Spectroscopy
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Nuclear Magnetic Resonance (NMR) spectra for compound characterization are typically

acquired at ambient temperature.

Sample Preparation: A 5-10 mg sample of N,N-Diethylglycine is dissolved in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O or CDCl₃).

Instrumentation: A 500 MHz NMR spectrometer is used for analysis.

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra are typically proton-decoupled to simplify the

spectrum. A larger number of scans is usually required due to the low natural abundance of

¹³C.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal is recorded first and automatically subtracted from the

sample spectrum.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final

infrared spectrum.

Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas or liquid chromatography.
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Ionization: Electrospray ionization (ESI) is a common method for amino acids.[4] The sample

is dissolved in a suitable solvent and sprayed into the ion source, where it is ionized.

Mass Analysis: The ions are then guided into a mass analyzer (e.g., a time-of-flight or

quadrupole analyzer) which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Visualizations
The following diagrams, created using the DOT language, illustrate key workflows related to

N,N-Diethylglycine.
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Caption: Workflow for the synthesis of N,N-Diethylglycine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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